1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-12-18-14(20(25)26)11-16(13-7-3-2-4-8-13)22-19(18)24(23-12)17-10-6-5-9-15(17)21/h2-11H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYYFSNPSPNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation via the Doebner Reaction
A modified Doebner reaction is employed to assemble the pyrazolo[3,4-b]pyridine skeleton:
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Reactants :
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5-Amino-1-(2-fluorophenyl)-3-methylpyrazole (2.0 mmol)
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Benzaldehyde (2.0 mmol)
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Pyruvic acid (2.0 mmol)
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Conditions :
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Catalyst: 1 drop of concentrated HCl
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Solvent: Solvent-free
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Temperature: 100°C (oil bath)
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Time: 3–5 hours
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Outcome :
Key Data :
Ester Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed under basic conditions:
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Reactants :
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Ethyl ester (10.0 g, 33.41 mmol)
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NaOH (50 mmol in 50 mL H₂O)
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Conditions :
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Solvent: 1,4-Dioxane/H₂O (1:1, 500 mL)
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Temperature: 20°C (room temperature)
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Time: 2 hours
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Quenching : Acidification with 1 N HCl to pH 2–3 precipitates the product.
Key Data :
Optimization of Reaction Parameters
Solvent Systems
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Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may reduce cyclization rates.
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Ether-water mixtures (e.g., dioxane/H₂O) enhance hydrolysis efficiency due to balanced polarity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Comparative Analysis of Analogous Compounds
The 2-fluorophenyl group enhances steric hindrance at the 1-position, reducing byproduct formation during cyclization compared to 4-fluorophenyl analogs.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrazole rings, using reagents like halogens or nucleophiles under appropriate conditions
Scientific Research Applications
1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, with the CAS number 1011399-61-3, is a compound that has garnered attention in various scientific fields due to its potential applications. This article will explore its applications in medicinal chemistry, material science, and biochemistry, supported by data tables and insights from diverse sources.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that pyrazolo[3,4-b]pyridine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, a study highlighted its potential in targeting the PI3K/Akt/mTOR pathway, which is crucial in cancer metabolism and survival .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic uses in treating inflammatory diseases like rheumatoid arthritis and other chronic inflammatory conditions .
Neuroprotective Effects
Another area of interest is its neuroprotective effects. Research indicates that derivatives of pyrazolo[3,4-b]pyridine may protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Novel Materials
In material science, this compound can serve as a precursor for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance the properties of materials used in electronics and photonics .
Photovoltaic Applications
Research has explored the use of this compound in organic photovoltaic cells. Its ability to form stable charge transfer complexes makes it a candidate for improving the efficiency of solar cells by enhancing light absorption and charge mobility .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt/mTOR pathway | |
| Anti-inflammatory | Inhibition of COX-2 | |
| Neuroprotective | Protection against oxidative stress |
Material Properties and Applications
| Property | Application Area | Reference |
|---|---|---|
| Charge transfer | Organic photovoltaics | |
| Polymer synthesis | Advanced materials |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry examined various pyrazolo[3,4-b]pyridine derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.
Case Study 2: Material Development
In a recent conference on advanced materials, researchers presented findings on the use of this compound in creating conductive polymers. The developed materials showed enhanced electrical conductivity and thermal stability compared to conventional polymers, indicating potential applications in flexible electronics.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Key Research Findings
- Triglyceride Reduction : Analogs with 4-carboxylic acid moieties show promise in managing dyslipidemia, though substituent choice modulates potency .
- Purity and Availability : Most analogs, including Compound A , are available at 95% purity for research use, though commercial availability varies (e.g., CymitQuimica lists Compound A as discontinued) .
Biological Activity
1-(2-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011399-61-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
- Molecular Formula : CHFNO
- Molecular Weight : 347.34 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit inhibitory effects on several cancer cell lines through the modulation of key signaling pathways.
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Mechanism of Action :
- The compound inhibits specific kinases involved in cell signaling, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival .
- It alters gene expression by modulating transcription factors and epigenetic markers, impacting cellular metabolism and energy production .
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Case Studies :
- In vitro studies demonstrated that this compound effectively reduced the viability of HeLa and HCT116 cancer cell lines, with IC values indicating potent antiproliferative activity .
- A comparative analysis revealed that compounds with similar structural features exhibited varying degrees of activity against different cancer types, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Plasma Clearance | 32.7 mL/min/kg |
| Maximal Plasma Exposure (C) | 0.36 μM at 50 mg/kg |
These parameters suggest that while the compound is bioavailable, further modifications may enhance its pharmacokinetic properties for clinical applications .
Enzyme Interactions
The compound has been reported to interact with various enzymes:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the compound?
- The synthesis involves multi-step reactions, including hydrolysis under acidic conditions. For example, methyl ester derivatives of structurally related pyrazolo-pyridines can be hydrolyzed using hydrochloric acid (36.5%) in water at 93–96°C for 17 hours, followed by pH adjustment to 6.5 with sodium hydroxide to precipitate the product . Catalysts like palladium diacetate and tert-butyl XPhos may enhance coupling reactions in intermediate steps .
Q. How can the compound be characterized using spectroscopic methods?
- 1H NMR (400 MHz, DMSO-d6) is critical for confirming substituent positions, with characteristic peaks for aromatic protons (δ 7.5–8.7 ppm) and methyl groups (δ 2.5–2.6 ppm) . LCMS/ESIMS (e.g., m/z 311.1 for related analogs) and HPLC (>95% purity) validate molecular weight and purity .
Q. What are the recommended storage conditions to ensure stability?
- Store the compound in a sealed container under dry conditions at 2–8°C to prevent degradation. Avoid exposure to strong oxidizing agents, as decomposition may yield hazardous byproducts like carbon or nitrogen oxides .
Advanced Research Questions
Q. How to design experiments to study its inhibitory effects on the mTOR/p70S6K pathway?
- Use prostate cancer cell lines (e.g., PC-3) for in vitro assays. Monitor autophagy markers (LC3-I/II conversion via western blot) and mTOR activity (phosphorylation of p70S6K). Dose-response studies (0.1–10 µM) over 24–72 hours can establish IC50 values . Include positive controls like rapamycin to benchmark efficacy .
Q. How to resolve contradictions in reported biological activity across studies?
- Perform meta-analyses of in vitro vs. in vivo data. For example, discrepancies in antiproliferative effects may arise from solubility limitations. Use solubility-enhancing formulations (e.g., DMSO/PEG mixtures) or prodrug strategies (e.g., ester derivatives) . Cross-validate results with orthogonal assays (e.g., MTT vs. apoptosis markers) .
Q. What strategies improve solubility for pharmacokinetic studies?
- Modify the carboxylic acid group into a sodium salt or employ co-solvents like ethanol/water mixtures (e.g., 5% methanol/dichloromethane). Alternatively, synthesize amide derivatives (General Procedure F1) to enhance bioavailability while retaining activity .
Q. How to conduct structure-activity relationship (SAR) studies for enhanced potency?
- Systematically vary substituents:
- Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to assess effects on target binding .
- Introduce methyl or phenyl groups at the pyridine ring to evaluate steric hindrance .
- Test analogs synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .
Methodological Considerations
- Crystallographic Analysis : For structural elucidation, grow single crystals via slow evaporation in ethanol/ethyl acetate (1:3). Compare with published data (e.g., C15H12ClF3N4O, PDB ID: Related entries) .
- Hazard Mitigation : Use respiratory protection (NIOSH-certified masks) and gloves (nitrile) when handling due to H315/H319 hazards (skin/eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
